3-[4-(2,4-dimethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-pyridazin-6-one
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Overview
Description
3-[4-(2,4-dimethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-pyridazin-6-one is a complex organic compound that features a pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-dimethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-pyridazin-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,4-dimethylphenylsulfonyl chloride with piperazine to form the sulfonylpiperazine intermediate.
Coupling with Pyridazinone: The sulfonylpiperazine intermediate is then coupled with a pyridazinone derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,4-dimethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[4-(2,4-dimethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-pyridazin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting specific biological pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2,4-dimethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine: This compound shares structural similarities with 3-[4-(2,4-dimethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-pyridazin-6-one and is studied for its effects on serotonin receptors.
Other Piperazine Derivatives: Various piperazine derivatives with sulfonyl or carbonyl groups exhibit similar biological activities and are used in medicinal chemistry research.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(2,4-dimethylphenyl)sulfonylpiperazine-1-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-12-3-5-15(13(2)11-12)26(24,25)21-9-7-20(8-10-21)17(23)14-4-6-16(22)19-18-14/h3-6,11H,7-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASSBXALEIQVRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NNC(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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